(R)-1-(4-Bromophenyl)ethanamine hydrochloride (R)-1-(4-Bromophenyl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 64265-77-6
VCID: VC1989287
InChI: InChI=1S/C8H10BrN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1
SMILES: CC(C1=CC=C(C=C1)Br)N.Cl
Molecular Formula: C8H11BrClN
Molecular Weight: 236.53 g/mol

(R)-1-(4-Bromophenyl)ethanamine hydrochloride

CAS No.: 64265-77-6

Cat. No.: VC1989287

Molecular Formula: C8H11BrClN

Molecular Weight: 236.53 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(4-Bromophenyl)ethanamine hydrochloride - 64265-77-6

Specification

CAS No. 64265-77-6
Molecular Formula C8H11BrClN
Molecular Weight 236.53 g/mol
IUPAC Name (1R)-1-(4-bromophenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C8H10BrN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1
Standard InChI Key BQCAANUXMMQVAY-FYZOBXCZSA-N
Isomeric SMILES C[C@H](C1=CC=C(C=C1)Br)N.Cl
SMILES CC(C1=CC=C(C=C1)Br)N.Cl
Canonical SMILES CC(C1=CC=C(C=C1)Br)N.Cl

Introduction

Chemical Identity and Physical Properties

(R)-1-(4-Bromophenyl)ethanamine hydrochloride is a chiral amine compound with the molecular formula C8H11BrClN and a molecular weight of 236.54 g/mol . This compound is the hydrochloride salt of (R)-1-(4-Bromophenyl)ethanamine, featuring a bromine atom at the para position of the phenyl ring. The compound exists as a white to yellow powder with a melting point range of 238°C to 245°C .

Chemical Identifiers

The compound is uniquely identified through various systematic naming conventions and identifier systems as detailed in Table 1.

Table 1: Chemical Identifiers of (R)-1-(4-Bromophenyl)ethanamine hydrochloride

IdentifierValue
CAS Number64265-77-6
Molecular FormulaC8H11BrClN
Molecular Weight236.54 g/mol
IUPAC Name(1R)-1-(4-bromophenyl)ethanamine;hydrochloride
InChI KeyBQCAANUXMMQVAY-FYZOBXCZSA-N
PubChem CID2734642
MDL NumberMFCD02259386
European Community (EC) Number613-531-3

Physical and Chemical Properties

The physical and chemical characteristics of (R)-1-(4-Bromophenyl)ethanamine hydrochloride significantly influence its behavior in various applications and research contexts.

Table 2: Physical and Chemical Properties of (R)-1-(4-Bromophenyl)ethanamine hydrochloride

PropertyValue
Physical FormPowder
ColorWhite to Yellow
Melting Point238°C to 245°C
SolubilitySoluble in water; miscible with alcohols
Percent Purity97% (typically available)
Enantiomeric Excess (ee)99.0% minimum (HPLC)
Assay Percent Range96% minimum (HPLC)

Structure and Stereochemistry

Molecular Structure

The molecular structure of (R)-1-(4-Bromophenyl)ethanamine hydrochloride features a central carbon atom (the alpha carbon) bonded to four different substituents: a methyl group, an amino group (protonated in the hydrochloride form), a hydrogen atom, and a 4-bromophenyl group . This arrangement creates a chiral center at the alpha carbon, resulting in the compound's optical activity.

The bromine atom at the para position of the phenyl ring introduces specific electronic effects that influence the compound's reactivity and applications in synthesis. The crystalline hydrochloride salt formation enhances stability and improves solubility in polar solvents compared to the free base form .

Stereochemical Significance

The (R) designation in the compound name indicates the specific three-dimensional configuration at the chiral center according to the Cahn-Ingold-Prelog priority rules. This stereochemical configuration is critical for the compound's biological and chemical activities, as the enantiomeric forms ((R) and (S)) can exhibit significantly different properties in chiral environments, particularly in biological systems .

The high enantiomeric excess (99+% ee) typically found in commercial samples indicates exceptional stereochemical purity, which is essential for applications in asymmetric synthesis and pharmaceutical research where stereochemical purity directly impacts efficacy and safety .

Synthesis and Preparation Methods

Synthetic Routes

While the search results don't provide detailed synthetic routes specifically for (R)-1-(4-Bromophenyl)ethanamine hydrochloride, general principles of chiral amine synthesis can be applied. The synthesis typically involves either resolution of racemic mixtures or asymmetric synthesis approaches.

One potential synthetic route may involve bromination of a suitable phenylethylamine derivative followed by resolution of the resulting racemic mixture using chiral acids or chromatographic techniques. Alternatively, asymmetric reduction of the corresponding ketone (4-bromoacetophenone) using chiral catalysts could provide a more direct route to the desired enantiomer.

Industrial Production

At industrial scale, this compound is typically produced with high enantiomeric purity (99+% ee) as determined by HPLC analysis . The industrial synthesis likely employs specialized equipment and conditions to ensure stereochemical control and efficient production of the desired enantiomer. The final product undergoes rigorous quality control testing, including infrared spectroscopy to confirm its authentic structure .

Applications in Research and Industry

Applications in Organic Synthesis

(R)-1-(4-Bromophenyl)ethanamine hydrochloride serves as a valuable chiral building block in organic synthesis. Its high enantiomeric purity makes it particularly useful in asymmetric synthesis where stereochemical control is essential. The compound can function as:

  • A chiral auxiliary to induce stereoselectivity in various reactions

  • A starting material for the synthesis of more complex chiral molecules

  • A resolving agent for racemic mixtures of carboxylic acids

Pharmaceutical Research Applications

Hazard CategoryGHS Classification
Signal WordWarning
Serious eye damage/eye irritationCategory 2
Skin corrosion/irritationCategory 2
Specific target organ toxicityCategory 3

Hazard and Precautionary Statements

The following hazard and precautionary statements apply to (R)-1-(4-Bromophenyl)ethanamine hydrochloride:

Hazard Statements:

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

  • H315: Causes skin irritation

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P302+P352: IF ON SKIN: Wash with plenty of water

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Comparison with Related Compounds

Structural Analogs

(R)-1-(4-Bromophenyl)ethanamine hydrochloride is structurally related to several compounds that differ in the position of the bromine atom or the stereochemistry at the chiral center.

Table 4: Comparison with Structural Analogs

CompoundCAS NumberKey DifferencesPotential Impact on Properties
(S)-1-(4-Bromophenyl)ethanamine hydrochlorideNot provided in search resultsOpposite stereochemistry at the chiral centerDifferent biological activity, opposite optical rotation
(R)-1-(3-Bromophenyl)ethanamine hydrochloride1167414-91-6Bromine at meta position instead of paraDifferent electronic distribution, potentially altered reactivity
(R)-1-(2-Bromophenyl)ethanamine hydrochloride1187931-17-4Bromine at ortho position instead of paraSteric hindrance effects, potentially different conformation

Functional Analogs

The compound is also related to other primary amine hydrochlorides that share similar functional group properties but differ in structure. Simple aliphatic amines like ethylamine share the primary amine functionality but lack the aromatic ring and stereogenic center .

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